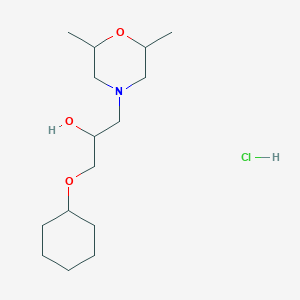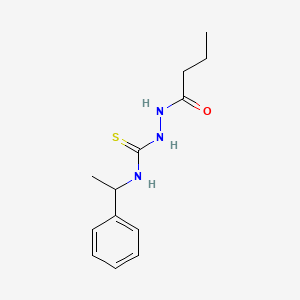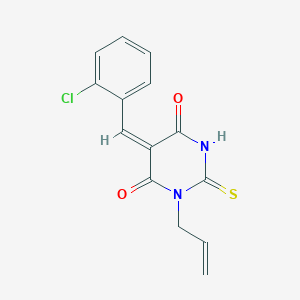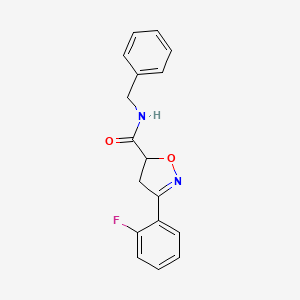
1-(cyclohexyloxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride
Descripción general
Descripción
1-(cyclohexyloxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride, also known as CGP 20712A, is a selective β1-adrenoceptor antagonist. It is an important compound in the field of pharmacology and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
1-(cyclohexyloxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 20712A works by blocking the β1-adrenoceptors in the heart. These receptors are responsible for regulating the heart rate and contractility. By blocking these receptors, 1-(cyclohexyloxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 20712A reduces the heart rate and contractility, which can be beneficial in conditions such as hypertension and heart failure.
Biochemical and Physiological Effects:
1-(cyclohexyloxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 20712A has been shown to have a number of biochemical and physiological effects. It reduces the heart rate and contractility, which leads to a decrease in cardiac output. It also reduces the release of renin from the kidneys, which can be beneficial in the treatment of hypertension. 1-(cyclohexyloxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 20712A has also been shown to have antiarrhythmic effects, which makes it a potential treatment option for arrhythmias.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyclohexyloxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 20712A is a highly selective β1-adrenoceptor antagonist, which makes it an important tool for studying the function of β1-adrenoceptors in the heart. However, it has some limitations in lab experiments. For example, it has a short half-life, which makes it difficult to maintain a constant concentration in the body. It also has poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(cyclohexyloxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 20712A. One potential area of research is the development of new β1-adrenoceptor antagonists with improved pharmacokinetic properties. Another area of research is the investigation of the role of β1-adrenoceptors in other organs and systems, such as the lungs and the immune system. Finally, there is a need for more studies on the potential therapeutic applications of 1-(cyclohexyloxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 20712A in various diseases.
Aplicaciones Científicas De Investigación
1-(cyclohexyloxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 20712A has been extensively studied for its potential therapeutic applications in various diseases such as hypertension, heart failure, and arrhythmias. It has also been used in research to study the role of β1-adrenoceptors in the cardiovascular system. 1-(cyclohexyloxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 20712A has been found to be a highly selective β1-adrenoceptor antagonist, which makes it an important tool for studying the function of β1-adrenoceptors in the heart.
Propiedades
IUPAC Name |
1-cyclohexyloxy-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3.ClH/c1-12-8-16(9-13(2)19-12)10-14(17)11-18-15-6-4-3-5-7-15;/h12-15,17H,3-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSFWSCTJIRUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2CCCCC2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexyloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B4775779.png)
![N-methyl-N'-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4775781.png)

![[1-(2-{[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4775798.png)

![2-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4775804.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4775819.png)
![methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4775825.png)
![5-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4775838.png)
![N-(4-tert-butylcyclohexyl)-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4775861.png)

![4-(4-chloro-2-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4775883.png)
![5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4775890.png)
![N-{3-[N-(2,4-dichlorobenzoyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4775903.png)